Ethyl (2H-1,3,2-benzodioxaphosphol-2-yl)acetate
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Overview
Description
Ethyl (2H-1,3,2-benzodioxaphosphol-2-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzodioxaphosphole ring, which is a heterocyclic structure containing both oxygen and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2H-1,3,2-benzodioxaphosphol-2-yl)acetate typically involves the reaction of a benzodioxaphosphole derivative with ethyl acetate under specific conditions. One common method includes the use of a catalyst to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2H-1,3,2-benzodioxaphosphol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Ethyl (2H-1,3,2-benzodioxaphosphol-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl (2H-1,3,2-benzodioxaphosphol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate: This compound shares structural similarities with Ethyl (2H-1,3,2-benzodioxaphosphol-2-yl)acetate but differs in its functional groups and overall structure.
Benzoxazole derivatives: These compounds also contain heterocyclic structures and are studied for their biological activities.
Uniqueness
This compound is unique due to its specific benzodioxaphosphole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
88332-71-2 |
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Molecular Formula |
C10H11O4P |
Molecular Weight |
226.17 g/mol |
IUPAC Name |
ethyl 2-(1,3,2-benzodioxaphosphol-2-yl)acetate |
InChI |
InChI=1S/C10H11O4P/c1-2-12-10(11)7-15-13-8-5-3-4-6-9(8)14-15/h3-6H,2,7H2,1H3 |
InChI Key |
JIGVWIGKHMTRGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CP1OC2=CC=CC=C2O1 |
Origin of Product |
United States |
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